molecular formula C10H10FNO B1343830 4-Fluoro-5-methoxy-2-methyl-1H-indole CAS No. 288385-93-3

4-Fluoro-5-methoxy-2-methyl-1H-indole

Cat. No.: B1343830
CAS No.: 288385-93-3
M. Wt: 179.19 g/mol
InChI Key: WRDOWKZJEOFRSZ-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 4th position, a methoxy group at the 5th position, and a methyl group at the 2nd position on the indole ring. These substitutions confer unique chemical properties and potential biological activities to the molecule.

Biochemical Analysis

Biochemical Properties

4-Fluoro-5-methoxy-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can be leveraged to develop new therapeutic agents . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with cellular receptors and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to bind to multiple receptors with high affinity makes it a promising candidate for therapeutic development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall biological activity .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a fluorinated and methoxylated phenylhydrazine derivative and a suitable methyl ketone.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxy-2-methyl-1H-indole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): Due to the electron-rich nature of the indole ring, it readily undergoes EAS reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of quinonoid structures.

    Substitution Reactions: The fluorine and methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Halogenation: Using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Using a mixture of concentrated nitric and sulfuric acids.

    Sulfonation: Using concentrated sulfuric acid or oleum.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated indole derivatives, while nitration can produce nitro-indole compounds.

Scientific Research Applications

4-Fluoro-5-methoxy-2-methyl-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.

    Biology: The compound’s structural similarity to natural indoles makes it useful in studying biological processes involving indole derivatives.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Fluoro-5-hydroxy-2-methyl-1H-indole
  • 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Comparison: 4-Fluoro-5-methoxy-2-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, the presence of the methoxy group can enhance its solubility and stability, while the fluorine atom can increase its metabolic stability and binding affinity to certain biological targets.

Properties

IUPAC Name

4-fluoro-5-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOWKZJEOFRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621794
Record name 4-Fluoro-5-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288385-93-3
Record name 4-Fluoro-5-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-acetylmethyl-2-fluoro-1-methoxy-4-nitrobenzene (11.36 g, 50 mmol) in acetone (200 ml) was added 4M aqueous ammonium acetate (700 ml) followed by a solution of titanium trichloride (15% in water, 340 ml) dropwise. The mixture was stirred for 10 minutes at ambient temperature and the mixture was extracted with ether. The organic layer was washed with 0.5N aqueous sodium hydroxide followed by water, brine, dried (MgSO4) and the volatiles were removed under vacuum. The residue was purified by column chromatography eluting with methylene chloride to give 4-fluoro-5-methoxy-2-methylindole (8.15 g, 90%).
Quantity
11.36 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
340 mL
Type
catalyst
Reaction Step Two

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